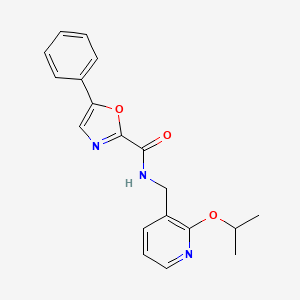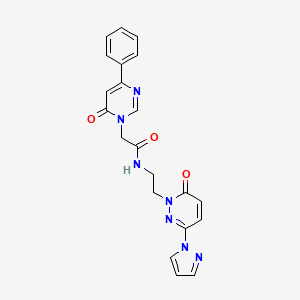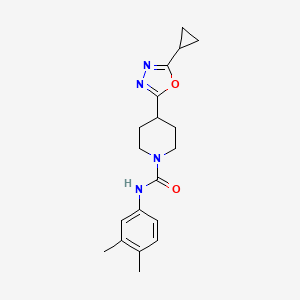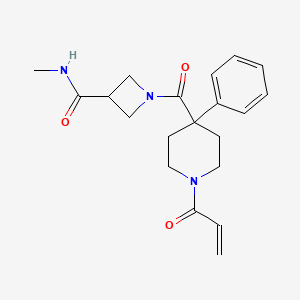
N-((2-isopropoxypyridin-3-yl)methyl)-5-phenyloxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-isopropoxypyridin-3-yl)methyl)-5-phenyloxazole-2-carboxamide, also known as IPAM, is a small molecule compound that has shown promising results in scientific research. It is a potent and selective agonist of the ghrelin receptor, which plays a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds with Biological Activities
N-((2-isopropoxypyridin-3-yl)methyl)-5-phenyloxazole-2-carboxamide has been utilized as a precursor or building block in the synthesis of diverse compounds exhibiting significant biological activities. For instance, novel enaminones and their derivatives have been synthesized, showing potential as antitumor and antimicrobial agents. These compounds' cytotoxic effects against human breast and liver carcinoma cell lines were comparable to standard treatments like 5-fluorouracil, highlighting their potential in cancer therapy (Riyadh, 2011). Additionally, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, featuring compounds with valuable biological activities, showcases the versatility of this compound in generating pharmacologically relevant molecules (Youssef et al., 2012).
Potential in Drug Discovery
The compound has been implicated in the discovery of selective and orally efficacious inhibitors for kinase superfamily members, highlighting its role in the development of new therapeutic agents. One study detailed the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, demonstrating complete tumor stasis in preclinical models. This underscores the compound's contribution to oncology, providing a foundation for novel anticancer drugs (Schroeder et al., 2009).
Advancements in Organic Synthesis
Research has also focused on the compound's role in organic synthesis, particularly in the formation of oxazoles, which are valuable intermediates in pharmaceuticals. The photooxygenation of oxazoles, for example, has been applied in synthesizing macrolides such as recifeiolide and curvularin, showcasing the compound's utility in constructing complex and biologically active macromolecules (Wasserman et al., 1981).
Propiedades
IUPAC Name |
5-phenyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)24-18-15(9-6-10-20-18)11-21-17(23)19-22-12-16(25-19)14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJMNRONDUZDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CNC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)

![2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2885350.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2885353.png)



![5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2885358.png)



![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2885364.png)

